
5,5'-联(1,10-菲咯啉)
描述
5,5’-Bi(1,10-phenanthroline) is a compound with the molecular formula C24H14N4 . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that forms complexes with metal ions . These complexes have wide applications in biochemistry, catalysis, and analytical chemistry .
Synthesis Analysis
The synthesis of 5,5’-Bi(1,10-phenanthroline) has been described in various studies . For instance, one method involves the treatment of 5-chloro-1,10-phenanthroline with 4-hydroxy-phthalonitrile in the presence of K2CO3 as a base in DMF at room temperature .Molecular Structure Analysis
The molecular structure of 5,5’-Bi(1,10-phenanthroline) consists of two phenanthroline units connected at the 5 and 5’ positions . The molecular weight is 358.4 g/mol .Chemical Reactions Analysis
Phenanthroline-based ligands, such as 5,5’-Bi(1,10-phenanthroline), have been used in various chemical reactions . For example, they have been used to promote copper-catalyzed cascade reactions and in the synthesis of cyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5’-Bi(1,10-phenanthroline) include a molecular weight of 358.4 g/mol, a complexity of 505, and a topological polar surface area of 51.6 Ų . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .科学研究应用
合成和表征
5,5'-联(1,10-菲咯啉)已被合成和表征,展示了其在有机合成和材料科学中的潜力。Ağırtaş(2017 年)描述了通过用 4-羟基苯酞腈处理 5-氯-1,10-菲咯啉来合成 5,5'-联(1,10-菲咯啉),突出了其在创建新化合物中的适用性 (Ağırtaş,2017 年)。
电化学应用
1,10-菲咯啉(5,5'-联(1,10-菲咯啉)的成分)因其电化学行为而受到研究,特别是在识别铜离子和过氧化氢传感方面。Gayathri 和 Kumar(2014 年)报道了 Phen 的氧化成 1,10-菲咯啉-5,6-二酮及其在选择性铜离子识别和过氧化氢传感中的应用 (Gayathri 和 Kumar,2014 年)。
光谱和络合性质
对称双-1,10-菲咯啉(包括 5,5'-联(1,10-菲咯啉))的光谱性质及其与金属(如 Cu(I))形成配合物的能力已经得到研究。Toyota 等人(2005 年)合成了所有可能的对称双-1,10-菲咯啉,并分析了它们的吸收和发射光谱,表明它们在开发新材料和传感器方面的潜力 (Toyota 等人,2005 年)。
生物应用
5,5'-联(1,10-菲咯啉)衍生物已被探索其生物应用,例如在生物传感器开发中。Oztekin 等人(2010 年)研究了各种 1,10-菲咯啉衍生物的生物电化学反应,证明它们适用于开发无试剂生物传感器和生物燃料电池 (Oztekin 等人,2010 年)。
DNA 相互作用和药物化学
已经对含有 1,10-菲咯啉衍生物的铂(II)配合物的 DNA 结合和生物活性进行了研究,表明它们在药物化学中的潜力。Brodie 等人(2004 年)研究了这些配合物的分子结构与其生物活性(包括 DNA 结合特性)之间的关系 (Brodie 等人,2004 年)。
未来方向
The versatility of 1,10-phenanthroline and its derivatives, including 5,5’-Bi(1,10-phenanthroline), suggests that these compounds will continue to be important in various areas of chemistry . Future research may focus on developing new synthetic methods, exploring new chemical reactions, and investigating the biological applications of these compounds .
作用机制
Target of Action
1,10-phenanthroline, a related compound, has been found to target metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .
Mode of Action
It’s known that 1,10-phenanthroline and its derivatives have high coordination numbers and flexible coordination modes , which allow them to interact with their targets in a variety of ways.
Biochemical Pathways
A study on 5-nitro-1,10-phenanthroline, a related compound, showed that it is activated in an f420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Pharmacokinetics
The related compound 1,10-phenanthroline has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
5-nitro-1,10-phenanthroline, a related compound, has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Action Environment
It’s known that the reaction of cross-coupling of phenanthroline and 4-hydroxyphthalonitrile, which can be used to synthesize 5,5’-bi(1,10-phenanthroline), can be carried out at room temperature .
生化分析
Biochemical Properties
5,5’-Bi(1,10-phenanthroline) plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions. For instance, it forms stable complexes with copper ions, which can then interact with enzymes such as superoxide dismutase and catalase, influencing their activity . The nature of these interactions is primarily based on the coordination chemistry of the compound, where the nitrogen atoms in the phenanthroline rings coordinate with metal ions, stabilizing the complex and altering the biochemical properties of the enzymes involved.
Cellular Effects
The effects of 5,5’-Bi(1,10-phenanthroline) on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,5’-Bi(1,10-phenanthroline) can induce apoptosis by inhibiting proteasome activity, leading to the accumulation of misfolded proteins and triggering cell death pathways . Additionally, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 5,5’-Bi(1,10-phenanthroline) exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through metal ion chelation. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, such as those involved in DNA replication and repair . This inhibition can lead to changes in gene expression and cellular function. Furthermore, 5,5’-Bi(1,10-phenanthroline) can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and further influence gene expression and cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Bi(1,10-phenanthroline) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,5’-Bi(1,10-phenanthroline) is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 5,5’-Bi(1,10-phenanthroline) in animal models are dose-dependent. At lower doses, the compound can exhibit beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
5,5’-Bi(1,10-phenanthroline) is involved in several metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and, consequently, the levels of reactive oxygen species in cells . Additionally, it can affect metabolic flux by altering the availability of metal ions required for various enzymatic reactions, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,5’-Bi(1,10-phenanthroline) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it can exert its biochemical effects. The localization and accumulation of the compound are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 5,5’-Bi(1,10-phenanthroline) is a key factor in its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, it can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes. The targeting of 5,5’-Bi(1,10-phenanthroline) to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct the compound to its sites of action.
属性
IUPAC Name |
5-(1,10-phenanthrolin-5-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4/c1-5-15-13-19(17-7-3-11-27-23(17)21(15)25-9-1)20-14-16-6-2-10-26-22(16)24-18(20)8-4-12-28-24/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMOTAGBXPKECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=C5C=CC=NC5=C6C(=C4)C=CC=N6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


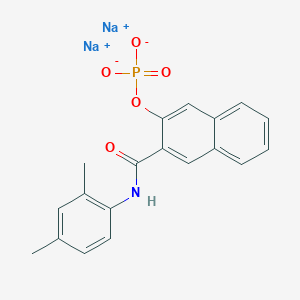
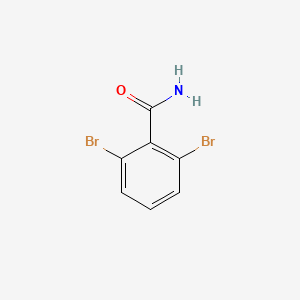
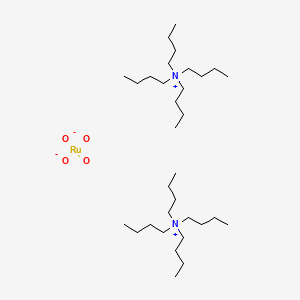

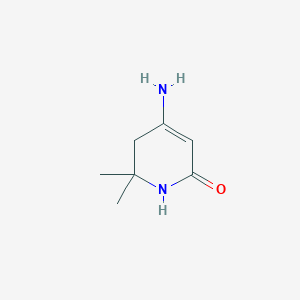
![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)
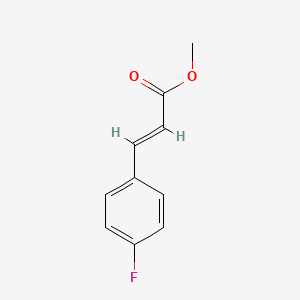
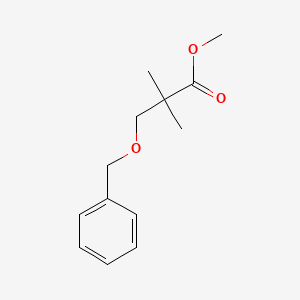
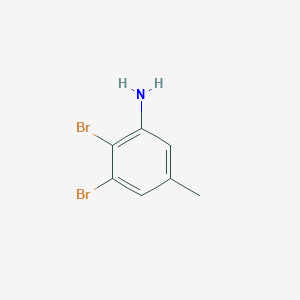
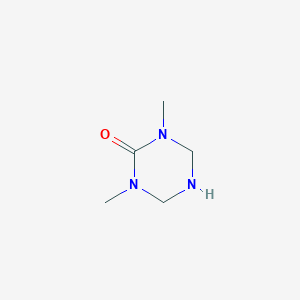
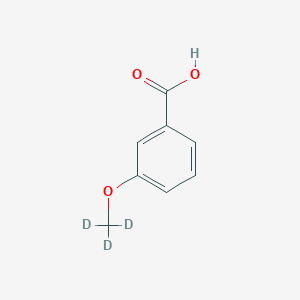
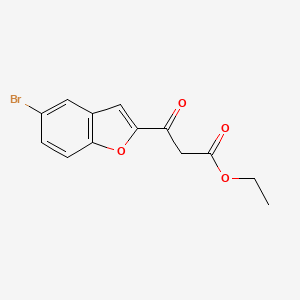
![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)
